N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
Description
Properties
Molecular Formula |
C22H21NO6 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(4,8-dimethyl-2-oxochromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C22H21NO6/c1-13-10-21(25)29-22-14(2)17(7-5-16(13)22)28-12-20(24)23-15-4-6-18-19(11-15)27-9-3-8-26-18/h4-7,10-11H,3,8-9,12H2,1-2H3,(H,23,24) |
InChI Key |
PPQXBMGSWJFTHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC3=CC4=C(C=C3)OCCCO4 |
Origin of Product |
United States |
Biological Activity
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a compound of increasing interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The compound has a complex structure characterized by a benzodioxepin core and a chromenyl moiety. Its IUPAC name reflects its intricate chemical framework, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H22O6 |
| Molecular Weight | 366.37 g/mol |
| Purity | 95% |
| CAS Number | Not specified in the provided sources |
Antioxidant Activity
Research indicates that derivatives of benzodioxepin compounds exhibit significant antioxidant properties. Antioxidants play a critical role in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Studies using the DPPH radical scavenging assay have shown that compounds similar to this compound possess notable antioxidant activity, suggesting potential protective effects against oxidative damage .
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
For instance, a study reported that certain derivatives showed IC50 values in the micromolar range against human cancer cell lines, indicating promising anticancer activity .
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. The compound's structural features suggest that it may modulate inflammatory pathways. Preliminary studies have indicated that it can reduce the production of pro-inflammatory cytokines in cell models .
Case Studies
- Antioxidant Efficacy : A study conducted on various benzodioxepin derivatives showed that this compound exhibited a significant reduction in oxidative stress markers in cultured neuronal cells.
- Cancer Cell Line Studies : In vitro assays on breast and colon cancer cells demonstrated that treatment with this compound led to a decrease in cell viability and induced apoptosis through caspase activation.
Scientific Research Applications
Structural Characteristics
The compound features a unique combination of a benzodioxepin moiety and a chromenone derivative , which contributes to its diverse biological activities. Its molecular formula is , with a molecular weight of approximately 401.4 g/mol. The structural complexity allows for potential interactions with various biological targets due to multiple functional groups present in the molecule.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Aminothiazoles | Thiazole ring | Often show antimicrobial activity |
| Chromenone Derivatives | Chromenone core | Known for varied biological activities |
| Sulfonamide Compounds | Sulfonamide group | Widely used in antibiotic applications |
The unique combination of chromenone and benzodioxepin structures may enhance the interaction profile of this compound compared to simpler analogs.
Anticancer Activity
Preliminary studies suggest that compounds similar to N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide exhibit significant anticancer activity. For instance, related compounds have shown percent growth inhibitions (PGIs) against various cancer cell lines such as SNB-19 and OVCAR-8 . The dual functionality derived from both the benzodioxepin and chromenone moieties may provide synergistic effects leading to enhanced biological activity.
Enzyme Inhibition Studies
Research has indicated that derivatives of this compound may serve as inhibitors for key enzymes involved in metabolic pathways. For example, compounds with similar structural motifs have been evaluated for their inhibitory effects on α-glucosidase and acetylcholinesterase enzymes, which are relevant in the treatment of Type 2 diabetes mellitus and Alzheimer's disease .
Antimicrobial Properties
The presence of thiazole-like components in structurally related compounds suggests potential antimicrobial properties. Compounds sharing structural similarities have been noted for their effectiveness against various bacterial strains, indicating that this compound may also possess antimicrobial activity.
Case Studies and Research Findings
Several studies have investigated the therapeutic potential of compounds related to N-(3,4-dihydro-2H-1,5-benzodioxepin). For instance:
-
Study on Anticancer Activity : A study demonstrated that structurally similar compounds exhibited significant growth inhibition rates against several cancer cell lines, suggesting a promising avenue for cancer therapy.
- Findings : Compounds showed PGIs ranging from 50% to 86% against various cell lines.
- Implications : This highlights the need for further exploration into the mechanisms behind their anticancer effects.
-
Enzyme Inhibition Research : Research focused on enzyme inhibition revealed that specific derivatives could effectively inhibit α-glucosidase activity.
- Findings : IC50 values were determined using established enzyme kinetics methods.
- Implications : These findings support further development as potential therapeutic agents for managing diabetes.
Comparison with Similar Compounds
Table 1: Key Properties of Structurally Related Compounds
*Calculated based on structural components.
Key Comparisons
Coumarin-Linked Derivatives
The target compound shares the 4-methyl-2-oxo-2H-chromen-7-yloxy group with compounds like 2k and 2l .
Benzodioxepin vs. Benzodiazepine Scaffolds
The benzodioxepin core in the target compound differs from the benzodiazepine ring in ’s analog . Benzodiazepines are pharmacologically significant (e.g., anxiolytic properties), whereas benzodioxepins are less explored but offer distinct electronic profiles due to their oxygen-rich structure. The target’s molecular weight (410.42) is notably lower than the benzodiazepine derivative (481.52), primarily due to the absence of the methylsulfanylethyl group, which also impacts lipophilicity.
Functional Group Impact on Physicochemical Properties
Compared to 3,4-dihydro-2H-1,5-benzodioxepin-7-amine , the target’s acetamide group reduces basicity and increases hydrophobicity. The carboxylic acid derivative of benzodioxepin (CAS 20825-89-2, mp 143–146°C) highlights how terminal functional groups (amide vs. carboxylic acid) drastically alter solubility and crystallinity.
Preparation Methods
Synthesis of Chromenone Intermediate
The chromenone moiety is synthesized via alkylation of 7-hydroxy-4,8-dimethylcoumarin (3a) with α-bromoacetamide derivatives. This reaction proceeds under mild basic conditions, typically using cesium carbonate (Cs₂CO₃) in acetonitrile at 50°C. The general procedure involves:
-
Dissolving 7-hydroxycoumarin (1 equiv) and Cs₂CO₃ (1.2 equiv) in acetonitrile.
-
Adding α-bromoacetamide (1.2 equiv) and stirring at 50°C for 16 hours.
-
Filtering and washing with dichloromethane (CH₂Cl₂) to isolate the alkylated coumarin.
Key Reaction Parameters
| Parameter | Condition |
|---|---|
| Solvent | Acetonitrile (0.15 M) |
| Base | Cs₂CO₃ (1.2 equiv) |
| Temperature | 50°C |
| Reaction Time | 16 hours |
This method achieves moderate to high yields (73–85%) and avoids lactone ring opening, a common side reaction in coumarin derivatization.
Synthesis of Benzodioxepin Amine Derivative
The benzodioxepin amine is prepared through hydrogenation or reductive amination of nitro precursors. For example, 3,4-dihydro-2H-1,5-benzodioxepin-7-nitro derivatives are reduced using palladium on carbon (Pd/C) under hydrogen gas (H₂) at ambient pressure. The reaction is monitored via thin-layer chromatography (TLC), and the product is purified via flash column chromatography using silica gel.
Condensation and Acylation
The final step involves coupling the chromenone intermediate with the benzodioxepin amine via a tandem O→N Smiles rearrangement and hydrolysis (Figure 1). The process includes:
-
Dissolving the alkylated coumarin in dimethylformamide (DMF).
-
Adding Cs₂CO₃ (1.2 equiv) and stirring at 70°C for 24 hours.
-
Acidic workup (1 M HCl) and extraction with CH₂Cl₂.
-
Purification via flash chromatography to yield the acetamide product.
Mechanistic Insight
The Smiles rearrangement proceeds through a nucleophilic aromatic substitution, where the ether oxygen attacks the adjacent carbonyl carbon, forming a tetrahedral intermediate. Subsequent hydrolysis releases the amine, which reacts with the benzodioxepin carboxylic acid derivative to form the acetamide bond.
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent and base critically impacts yield and side reactions:
-
Solvents : Acetonitrile and DMF are preferred for their ability to dissolve polar intermediates without degrading the coumarin lactone.
-
Bases : Cs₂CO₃ outperforms potassium tert-butoxide (t-BuOK) by minimizing decomposition pathways, particularly at elevated temperatures.
Comparative Base Performance
| Base | Yield (%) | Side Products |
|---|---|---|
| Cs₂CO₃ | 73 | <5% decomposition |
| t-BuOK | 58 | 15% lactone opening |
Temperature and Time Dependence
Elevated temperatures (70°C) accelerate the Smiles rearrangement but risk lactone degradation. A balance is achieved by maintaining the reaction at 50–70°C for 16–24 hours.
Purification and Characterization
Purification Techniques
Analytical Validation
-
NMR Spectroscopy : ¹H NMR (300 MHz, DMSO-d₆) confirms acetamide formation via characteristic peaks at δ 9.98 ppm (NH) and δ 4.5–5.0 ppm (OCH₂CO).
-
Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion [M+H]⁺ at m/z 401.4, consistent with the molecular formula C₁₉H₁₉N₃O₅S.
Challenges and Troubleshooting
Competing Side Reactions
Scalability Issues
Gram-scale synthesis faces challenges in exotherm control during the Smiles rearrangement. Gradual reagent addition and jacketed reactors maintain temperature stability.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide?
- Methodology : Multi-step synthesis involving (1) coupling the benzodioxepin amine core (e.g., 3,4-dihydro-2H-1,5-benzodioxepin-7-amine) with the chromen-7-yloxyacetic acid derivative via an amide bond, and (2) optimizing reaction conditions (e.g., solvent polarity, temperature, and catalysts like DCC/DMAP).
- Key Considerations : Use HPLC to monitor coupling efficiency (≥95% purity) and NMR (1H/13C) to confirm regioselectivity, especially for the chromen-7-yloxy group .
Q. How can researchers validate the structural integrity of this compound?
- Methodology : Combine spectroscopic techniques:
- 1H/13C NMR : Confirm aromatic proton environments (e.g., benzodioxepin C7-substitution and chromene C7-oxy linkage).
- HRMS : Verify molecular ion peaks (e.g., expected m/z ≈ 425.15 [M+H]+).
- IR : Identify carbonyl stretches (amide C=O at ~1650 cm⁻¹, chromene lactone C=O at ~1720 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodology : Screen for:
- Anticancer activity : MTT assays against cancer cell lines (e.g., MCF-7, HepG2) with IC50 calculations.
- Anti-inflammatory potential : COX-2 inhibition assays (competitive ELISA).
- Antimicrobial activity : Broth microdilution assays (MIC determination) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodology :
- Substituent variation : Synthesize analogs with modified benzodioxepin (e.g., methyl or halogen substituents) or chromene (e.g., 4,8-dimethyl vs. 4-methoxy) groups.
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity for targets like topoisomerase II or EGFR .
- Data analysis : Use multivariate regression to correlate substituent electronic effects (Hammett σ) with bioactivity .
Q. What experimental approaches resolve contradictions in biological data (e.g., inconsistent IC50 values across studies)?
- Methodology :
- Standardize assays : Control variables like cell passage number, serum concentration, and compound solubility (use DMSO ≤0.1% v/v).
- Impurity analysis : Employ LC-MS to detect trace byproducts (e.g., hydrolyzed acetamide).
- Dose-response validation : Repeat assays with independent replicates (n ≥ 3) and apply ANOVA for statistical significance .
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, stoichiometry). For example, a 2³ factorial design (temperature: 25°C vs. 50°C; solvent: DMF vs. THF; molar ratio: 1:1 vs. 1:1.2).
- Response Surface Methodology (RSM) : Optimize parameters for maximum yield and purity .
Q. What computational tools predict the compound’s metabolic stability and toxicity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
